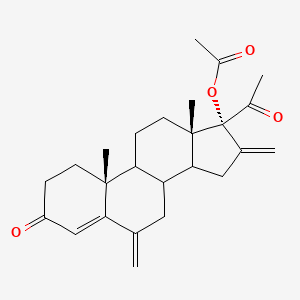
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melengestrol Acetate Related B is a synthetic steroidal progestin compound. It is structurally related to melengestrol acetate, which is widely used in veterinary medicine as a growth promoter and for estrus suppression in cattle. Melengestrol Acetate Related B is primarily used as a reference standard in pharmaceutical research and quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melengestrol Acetate Related B involves several steps, starting from steroidal precursors. The key intermediate, 6-methyl-16-dehydropregnenolone acetate, undergoes a series of chemical transformations, including solvolysis, oxidation, and selective epoxidation, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Melengestrol Acetate Related B follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment for reaction control, purification, and quality assurance. Techniques such as chromatography and crystallization are employed to isolate and purify the compound to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Melengestrol Acetate Related B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Melengestrol Acetate Related B is used extensively in scientific research for various applications:
Chemistry: It serves as a reference standard for analytical methods, including chromatography and mass spectrometry.
Biology: The compound is used in studies related to steroid hormone receptors and their biological effects.
Medicine: Research on Melengestrol Acetate Related B contributes to understanding the pharmacokinetics and pharmacodynamics of steroidal progestins.
Mechanism of Action
Melengestrol Acetate Related B exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone, thereby suppressing ovulation and estrus. The molecular targets include the progesterone receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Melengestrol Acetate: The parent compound used in veterinary medicine.
Megestrol Acetate: Another steroidal progestin with similar applications.
Chlormadinone Acetate: A related compound with contraceptive properties.
Medroxyprogesterone Acetate: Widely used in hormone replacement therapy.
Uniqueness
Melengestrol Acetate Related B is unique due to its specific structural modifications, which provide distinct analytical properties. These modifications make it an essential reference standard for quality control and research purposes .
Properties
Molecular Formula |
C25H32O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3/t19?,20?,22?,23-,24+,25+/m1/s1 |
InChI Key |
WJFDQNDYQVFWKP-PQQMIVRBSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)CC2[C@@]1(CCC3C2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















